Boc-D-thz-OH
CAS No.: 63091-82-7
VCID: VC21543722
Molecular Formula: C13H20N2O7
Molecular Weight: 233,29 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-D-thz-OH, also known as Boc-D-thiazolidine-4-carboxylic acid, is a chemical compound with the CAS number 63091-82-7. It is a derivative of thiazolidine and is widely used in organic synthesis, particularly in the creation of peptides and amino acids. This compound plays a crucial role in various biochemical applications, including proteomics research and the synthesis of pharmaceuticals such as antibiotics and antifungal agents. Applications in Organic SynthesisBoc-D-thz-OH is utilized in the synthesis of various compounds, including peptides and amino acids. It serves as a versatile building block due to its reactive thiazolidine ring, which can participate in numerous chemical reactions. The compound is also used in the preparation of pharmaceuticals, such as antibiotics and antifungal agents, due to its ability to form diverse molecular structures . Use in Peptide SynthesisIn peptide synthesis, Boc-D-thz-OH can be incorporated into peptides to introduce specific functionalities. For example, it can be used at the N-terminus of peptides to facilitate ligation reactions, such as oxime ligation, which is crucial for forming peptide-peptide bonds . Research Findings and StudiesRecent studies have explored the stability and deprotection of thiazolidine groups in peptide synthesis. Thiazolidine derivatives like Boc-D-thz-OH are stable under certain conditions but can degrade gradually at various pH levels. This property is important for optimizing peptide synthesis protocols, especially in one-pot reactions where multiple steps are performed without intermediate purification . Stability and Deprotection
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CAS No. | 63091-82-7 |
Product Name | Boc-D-thz-OH |
Molecular Formula | C13H20N2O7 |
Molecular Weight | 233,29 g/mole |
IUPAC Name | (4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 |
Standard InChIKey | AHKOXQQXRXTKKD-XCBNKYQSSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O |
SMILES | CC(C)(C)OC(=O)N1CSCC1C(=O)O |
Canonical SMILES | CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O |
Synonyms | Boc-Thr-OSu;63076-44-8;SCHEMBL721602;MolPort-006-149-899;ZINC1640313;6450AH;KM0699;AKOS025289398;CB-1703;AK170125;N-[(1S,2R)-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-hydroxypropyl]carbamicacid1,1-dimethylethylester |
PubChem Compound | 688406 |
Last Modified | Aug 15 2023 |
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